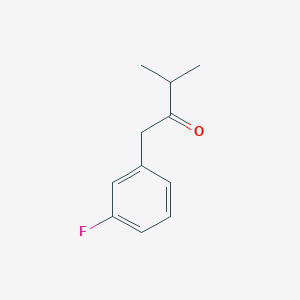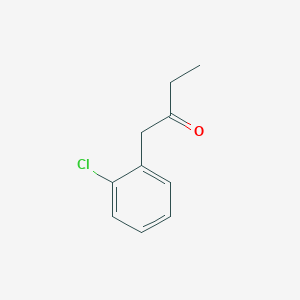
3-Methyl-2-(3-methylphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(3-methylphenyl)butanoic acid is an organic compound belonging to the class of aromatic carboxylic acids. It features a phenyl ring substituted with a methyl group at the meta position, attached to a butanoic acid moiety with a methyl group at the second carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of 3-methylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion, which then reacts with the benzene ring to form the desired product.
Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with ethyl acetate followed by hydrolysis to yield the target compound.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of optimized catalysts and reaction parameters ensures high yield and purity.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly employed for reduction.
Substitution: Lewis acids like AlCl₃ are used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: 3-Methyl-2-(3-methylphenyl)butanol.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-Methyl-2-(3-methylphenyl)butanoic acid finds applications in various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its aromatic properties.
Mécanisme D'action
The mechanism by which 3-Methyl-2-(3-methylphenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial membranes. The exact mechanism can vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
3-Methyl-2-(2-methylphenyl)butanoic acid: Similar structure but with a different position of the methyl group on the phenyl ring.
3-Methyl-2-(4-methylphenyl)butanoic acid: Another positional isomer with the methyl group at the para position.
Uniqueness: 3-Methyl-2-(3-methylphenyl)butanoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The meta position of the methyl group on the phenyl ring provides distinct properties compared to its ortho and para isomers.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
3-methyl-2-(3-methylphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)11(12(13)14)10-6-4-5-9(3)7-10/h4-8,11H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUOJVOIUMAYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[Methyl-[(2-methylphenyl)methyl]azaniumyl]acetate](/img/structure/B7846456.png)

